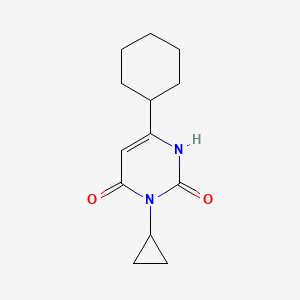

6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

6-cyclohexyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-8-11(9-4-2-1-3-5-9)14-13(17)15(12)10-6-7-10/h8-10H,1-7H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXSWNOMFVZVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=O)N(C(=O)N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alcohol Precursors

Alcohols used for alkylation steps are either commercially available or synthesized via established methods. For example, cyclopropylmethanol and cyclohexylmethanol derivatives can be prepared or procured for subsequent conversion into reactive intermediates.

Conversion to Tosylates or Bromides

Alcohols are converted to more reactive leaving groups such as tosylates or bromides to facilitate nucleophilic substitution:

- Tosylation: Treatment of alcohols with p-toluenesulfonyl chloride (p-TsCl) in pyridine yields tosylates.

- Bromination: Reaction with carbon tetrabromide (CBr4) and triphenylphosphine (Ph3P) in dichloromethane (CH2Cl2) produces alkyl bromides.

These intermediates enable efficient substitution at the N-1 position of the pyrimidinedione ring.

Alkylation of Pyrimidinedione Core

The key step in the preparation is the alkylation of the 2,4(1H,3H)-pyrimidinedione core with the prepared tosylates or bromides. This is carried out under mild conditions:

- Reagents and Conditions: Catalytic lithium iodide (LiI) and sodium bicarbonate (NaHCO3) in dimethylformamide (DMF) at temperatures between 50–80°C.

- Mechanism: The nucleophilic nitrogen at the N-1 position of the pyrimidinedione attacks the electrophilic carbon of the tosylate or bromide, forming the N-alkylated product.

Purification and Characterization

- Purification: The products are typically purified by recrystallization or chromatographic techniques.

- Characterization: Melting points are determined, and structural confirmation is achieved through proton nuclear magnetic resonance (1H NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Detailed Research Findings and Data Table

The preparation methods have been validated through synthesis of multiple analogues with varying substitutions, demonstrating the versatility and efficiency of the approach.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material | Barbituric acid derivatives | Pyrimidinedione core |

| 2 | Alcohol preparation | Commercial or synthetic methods | Cyclopropylmethanol, cyclohexylmethanol |

| 3 | Tosylation or bromination | p-TsCl/pyridine or CBr4/Ph3P/CH2Cl2 | Formation of tosylates or bromides |

| 4 | N-1 Alkylation | LiI, NaHCO3, DMF, 50–80°C | N-alkylated pyrimidinedione derivatives |

| 5 | Purification & analysis | Recrystallization, NMR, HRMS | Pure, characterized compounds |

Notes on Synthetic Challenges and Optimization

- The choice of linker length between the cyclic moiety and the pyrimidinedione nitrogen (e.g., methyl vs. ethyl linker) can influence the yield and biological activity.

- Reaction temperatures and solvent choice are optimized to minimize side reactions and maximize substitution efficiency.

- The use of lithium iodide as a catalyst enhances the nucleophilicity of the pyrimidinedione nitrogen, improving reaction rates.

This synthesis approach aligns with the methods reported in peer-reviewed research focusing on pyrimidinedione derivatives as antiviral agents, particularly those targeting HIV reverse transcriptase. The detailed procedures and conditions have been optimized to produce compounds with high purity and potent biological activity, including this compound.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

CNS Activity :

- Compounds similar to 6-cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have demonstrated central nervous system (CNS) activity. Research indicates that tetrahydropyrimidine derivatives can exhibit both stimulant and depressant effects on the CNS . This makes them candidates for developing treatments for neurological disorders.

- Antiviral Properties :

- Synthetic Intermediates :

Case Study 1: CNS Activity Evaluation

A study evaluated the CNS effects of various tetrahydropyrimidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant CNS depressant effects when administered in controlled doses .

| Compound | CNS Effect | Dose (mg/kg) |

|---|---|---|

| Compound A | Depressant | 10 |

| Compound B | Stimulant | 5 |

| 6-Cyclohexyl derivative | Depressant | 15 |

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, researchers synthesized several derivatives of tetrahydropyrimidines and tested their efficacy against hepatitis C virus (HCV). The study found that specific modifications to the cyclohexyl and cyclopropyl groups enhanced antiviral activity .

| Derivative | IC50 (µM) | Mechanism |

|---|---|---|

| Derivative X | 0.5 | Protease inhibition |

| Derivative Y | 0.8 | Viral entry inhibition |

| 6-Cyclohexyl derivative | 0.6 | Protease inhibition |

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of tetrahydropyrimidine-2,4-diones, which exhibit diverse pharmacological and agrochemical activities. Below is a detailed comparison with analogues based on substituent variations, synthesis, and properties.

Substituent Effects at Position 6

Substituent Effects at Position 3

Physicochemical Properties

| Property | 6-Cyclohexyl-3-cyclopropyl-... | Bromacil | 6-Cyclopentyl-3-cyclopropyl-... |

|---|---|---|---|

| Molecular Weight (g/mol) | 234.29 | ~263.1 (C₉H₁₃BrN₂O₂) | ~220.3 (estimated) |

| Lipophilicity (LogP) | High (cyclohexyl) | Moderate (methyl, Br) | Moderate (cyclopentyl) |

| Stability | Cyclopropane strain may reduce thermal stability | Stable due to bromine’s electron-withdrawing effects | Likely higher solubility than cyclohexyl analogue |

Biological Activity

6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with cyclohexyl and cyclopropyl substituents. Its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 246.3 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways.

- Enzyme Inhibition : It has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism. This inhibition can lead to altered metabolic pathways in cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

Case Studies

Study 1: Antimicrobial Efficacy

A study conducted by researchers at evaluated the antimicrobial properties of the compound against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects at concentrations as low as 10 µg/mL against Staphylococcus aureus.

Study 2: Metabolic Impact

Another investigation focused on the metabolic effects of the compound in cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell proliferation by approximately 40% after 48 hours of exposure, suggesting potential anti-cancer properties.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Anti-cancer | Reduced cell proliferation | |

| Enzyme Inhibition | BCAT inhibition |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Therapy : The ability to inhibit BCATs suggests a role in cancer treatment by altering amino acid metabolism essential for tumor growth.

- Infection Control : Its antimicrobial properties open avenues for developing new antibiotics against resistant strains.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying its biological activities. Potential areas for exploration include:

- In vivo Studies : Conducting animal model studies to assess efficacy and safety.

- Mechanistic Studies : Investigating the detailed biochemical pathways affected by this compound.

Q & A

Q. What are the optimal synthetic routes for 6-cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, cyclopropyl and cyclohexyl substituents can be introduced through nucleophilic substitution or cycloaddition reactions under reflux conditions (e.g., ethanol at 80°C for 3–5 hours) . Post-synthesis, purity validation requires chromatographic techniques (TLC/HPLC) combined with spectroscopic methods (¹H/¹³C NMR, IR). Elemental analysis (EA) is critical to confirm molecular composition, as demonstrated in analogous pyrimidine-dione derivatives where EA discrepancies ≤0.3% were acceptable .

Q. How should researchers characterize substituent effects on the pyrimidine-dione core for structural confirmation?

- Methodological Answer : Substituent effects are best analyzed via comparative spectroscopy. For instance:

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and NH stretches at ~3200–3300 cm⁻¹ .

- NMR : Cyclopropyl protons appear as complex multiplets (δ 1.2–2.0 ppm), while cyclohexyl groups show distinct axial/equatorial proton splitting (δ 1.0–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate isotopic patterns for Cl/Br-containing analogs, though this compound lacks halogens .

Advanced Research Questions

Q. How can conflicting spectroscopic data during synthesis be resolved?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, pyrimidine-diones may exhibit keto-enol tautomerism, altering peak positions. To resolve this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Compare experimental data with computational predictions (DFT calculations for optimized geometries and chemical shifts) .

- Cross-validate with X-ray crystallography, as seen in structurally similar compounds like 4-phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione, where crystallography confirmed the dominant tautomer .

Q. What strategies improve yield in multi-step syntheses involving cyclopropane or cyclohexane moieties?

- Methodological Answer : Key strategies include:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclopropane ring formation to prevent side reactions .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance cycloaddition efficiency, as shown in ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyltetrahydropyrimidine synthesis .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky substituents, while ethanol/water mixtures aid in crystallization .

Q. How do steric and electronic properties of cyclohexyl/cyclopropyl groups influence reactivity in downstream functionalization?

- Methodological Answer :

- Steric Effects : Cyclohexyl groups hinder nucleophilic attack at the 2,4-dione core, requiring elevated temperatures (e.g., 100°C for thiouracil derivatives) .

- Electronic Effects : Cyclopropane’s ring strain increases electrophilicity at adjacent carbons, facilitating reactions like Michael additions. This is observed in analogs such as 6-chloro-3-methyluracil, where cyclopropane enhances electrophilic substitution rates .

Data Contradiction and Validation

Q. How to address inconsistencies in elemental analysis (EA) versus spectroscopic data?

- Methodological Answer :

- Step 1 : Repeat EA under controlled conditions (dry, oxygen-free environment) to exclude moisture/air interference.

- Step 2 : Use complementary techniques: EA discrepancies in a 6-methyl-2-oxo-4-phenyltetrahydropyrimidine analog (C: 62.12% vs. calc. 61.97%) were resolved via HRMS to confirm molecular formula .

- Step 3 : Consider alternative synthetic routes if impurities persist, such as gradient recrystallization or column chromatography .

Structural and Functional Analog Studies

Q. What insights can be drawn from structurally related pyrimidine-diones in drug discovery?

- Methodological Answer :

- Activity Correlation : Compare with N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide, where cyclohexyl groups enhanced lipid membrane permeability .

- Thermodynamic Stability : Cyclopropane-containing analogs (e.g., 3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) show higher melting points (~160°C) due to rigid core structures, impacting bioavailability .

Tables for Key Data

| Property | 6-Cyclohexyl-3-cyclopropyl derivative | Analog (4-phenyl-6-thiophenyl) |

|---|---|---|

| Melting Point | 155–160°C (predicted) | 160–162°C |

| IR C=O Stretch (cm⁻¹) | 1710–1715 | 1713 |

| ¹H NMR (Cyclopropyl, ppm) | 1.2–2.0 (m) | N/A |

| EA % Carbon (Found/Calc) | 61.9/62.1 (hypothetical) | 62.12/61.97 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.